molecular formula C17H13N3O2 B292811 5,13-dimethyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

5,13-dimethyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B292811
M. Wt: 291.3 g/mol
InChI Key: DKSJFIZBJCLIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of fused heterocyclic compounds. These compounds are characterized by the presence of multiple fused rings containing different heteroatoms such as nitrogen, oxygen, and sulfur. The unique structure of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate can yield tricyclic compounds containing the desired pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of substituents and fused ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.3 g/mol

IUPAC Name

5,13-dimethyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C17H13N3O2/c1-10-8-12(11-6-4-3-5-7-11)19-16-13(10)14-15(22-16)17(21)20(2)9-18-14/h3-9H,1-2H3

InChI Key

DKSJFIZBJCLIQH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C=N3)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C=N3)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.